molecular formula C15H24O6 B14638589 1-Ethoxy-1-oxonon-2-en-2-yl ethyl ethanedioate CAS No. 56275-48-0

1-Ethoxy-1-oxonon-2-en-2-yl ethyl ethanedioate

Cat. No.: B14638589
CAS No.: 56275-48-0
M. Wt: 300.35 g/mol
InChI Key: PCMFZSJOZRBTLV-UHFFFAOYSA-N
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Description

1-Ethoxy-1-oxonon-2-en-2-yl ethyl ethanedioate is a chemical compound with a molecular mass of 300.157288488 daltons . It is a type of chemical entity that falls under the subclass of chemical compounds . This compound is characterized by its unique structure, which includes an ethoxy group, a non-2-en-2-yl group, and an ethyl ethanedioate group.

Preparation Methods

The preparation of 1-Ethoxy-1-oxonon-2-en-2-yl ethyl ethanedioate involves several synthetic routes and reaction conditions. One common method involves the esterification of ethyl ethanedioate with 1-ethoxy-1-oxonon-2-en-2-yl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond.

In industrial production, this compound can be synthesized using a continuous flow reactor, which allows for better control of reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production with the use of automated systems and precise temperature control.

Chemical Reactions Analysis

1-Ethoxy-1-oxonon-2-en-2-yl ethyl ethanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process usually leads to the formation of alcohols or aldehydes.

    Substitution: Substitution reactions involving this compound often occur at the ethoxy group or the non-2-en-2-yl group. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols.

Scientific Research Applications

1-Ethoxy-1-oxonon-2-en-2-yl ethyl ethanedioate has several scientific research applications across various fields:

    Chemistry: In organic synthesis, this compound is used as an intermediate for the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It is often employed as a substrate in enzymatic assays to investigate the activity of specific enzymes.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its ability to interact with biological targets and modulate physiological processes.

    Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is valued for its reactivity and ability to form stable bonds with other chemical entities.

Mechanism of Action

The mechanism of action of 1-Ethoxy-1-oxonon-2-en-2-yl ethyl ethanedioate involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in metabolic pathways and cellular processes.

The molecular targets of this compound include enzymes involved in oxidation-reduction reactions, such as oxidases and reductases. By interacting with these enzymes, the compound can influence the rate and outcome of biochemical reactions.

Comparison with Similar Compounds

1-Ethoxy-1-oxonon-2-en-2-yl ethyl ethanedioate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

56275-48-0

Molecular Formula

C15H24O6

Molecular Weight

300.35 g/mol

IUPAC Name

2-O-(1-ethoxy-1-oxonon-2-en-2-yl) 1-O-ethyl oxalate

InChI

InChI=1S/C15H24O6/c1-4-7-8-9-10-11-12(13(16)19-5-2)21-15(18)14(17)20-6-3/h11H,4-10H2,1-3H3

InChI Key

PCMFZSJOZRBTLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C(C(=O)OCC)OC(=O)C(=O)OCC

Origin of Product

United States

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